SR2640

Cellular Toxicology Hepatitis C Virus Research CysLT1 Antagonist Off-Target Effects

Standard CysLT1 antagonists like montelukast are not pharmacologically interchangeable with SR2640 due to species-dependent potency and unique dual antagonism of LTD4/LTE4. - **Defined profile:** Competitive antagonist in guinea pig ileum/trachea (IC50=3 nM; Schild slope≈1.0). - **Human cell activity:** Reverses LTD4-mediated chemotaxis attenuation in human neutrophils. - **Reliable supply:** Packaged for isolated organ bath and virology comparator studies.

Molecular Formula C23H18N2O3
Molecular Weight 370.4 g/mol
CAS No. 105350-26-3
Cat. No. B028519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR2640
CAS105350-26-3
Synonyms2-(3-(2-quinolylmethoxy)phenylamino)benzoic acid
SR 2640
SR-2640
SR2640
Molecular FormulaC23H18N2O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O
InChIInChI=1S/C23H18N2O3/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18/h1-14,24H,15H2,(H,26,27)
InChIKeyLMPZHLXYBWGGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR2640: Compound Profile & Procurement


SR2640 (also known as QMPB), with the IUPAC name 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid and CAS registry number 105350-26-3, is a small-molecule antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), specifically targeting leukotriene D4 (LTD4) and leukotriene E4 (LTE4) [1]. The compound is characterized by a quinoline–phenylamino–benzoic acid scaffold, with a molecular formula of C₂₃H₁₈N₂O₃ (free base molecular weight 370.40 g/mol; hydrochloride salt molecular weight 406.87 g/mol) [1]. SR2640 exhibits competitive antagonism at CysLT1 receptors, as evidenced by parallel rightward shifts of LTD4 concentration–response curves in isolated guinea pig trachea and ileum, with Schild plot slopes not significantly different from unity .

Receptor target CysLT1 antagonist with equipotent LTD4/LTE4 dual blockade profile
Model system Guinea pig smooth muscle and human neutrophil signaling assays
Pathway context Cysteinyl leukotriene receptor pharmacology and leukotriene subtype discrimination studies

SR2640: Not Interchangeable with Other CysLT1 Antagonists


Substituting SR2640 with other CysLT1 antagonists such as montelukast, zafirlukast, or pranlukast is not scientifically valid due to fundamental differences in pharmacological profile, species-dependent potency, and functional selectivity. While these clinically approved agents exhibit nanomolar affinity for human CysLT1 receptors and are optimized for oral bioavailability and once-daily dosing in patients, SR2640 was characterized as a 'weak LTD4-antagonist in asthmatics' [1] and displays a pronounced efficacy gap between guinea pig tissues (IC₅₀ = 3 nM) and human functional responses. Furthermore, SR2640 exhibits a unique dual antagonism profile for LTD4 and LTE4 with minimal activity against LTC4 [2], a selectivity pattern not uniformly shared across the class. Direct comparative data in cellular toxicity assays demonstrate that SR2640 (CC₅₀ = 33.4 μM) is approximately 3-fold more cytotoxic than zafirlukast (CC₅₀ > 100 μM) in Huh7.5 hepatoma cells [3], underscoring that these compounds cannot be treated as interchangeable tools for in vitro experimental design. Researchers must select the appropriate antagonist based on species, assay endpoint, and the specific leukotriene ligand under investigation.

Attribute
SR2640
Clinical CysLT1 antagonists
Species response
Nanomolar potency in guinea pig tissue; weak antagonism reported in human airway challenge
High-affinity human CysLT1 engagement; optimized for human receptor pharmacology
Cytotoxicity in Huh7.5
Lower cytotoxicity threshold reported; may constrain long-term cell culture use
Higher CC₅₀ values reported; wider working concentration range in hepatoma models
Ligand selectivity
Equipotent LTD4/LTE4 antagonism; minimal LTC4 activity
LTD4-dominant antagonism; LTE4 and LTC4 activity varies by compound and may not replicate SR2640 profile

Similar target class does not imply interchangeable tool compound. Selection should align with experimental species, cell model, and the specific leukotriene ligand under investigation.

SR2640 Quantitative Evidence & Comparisons


Cellular Toxicity: SR2640 vs. Zafirlukast & Cinalukast

In a head-to-head cellular toxicity screen using Huh7.5 hepatoma cells, SR2640 exhibited a half-maximal cytotoxic concentration (CC₅₀) of 33.4 ± 3.9 μM, whereas zafirlukast and cinalukast both displayed CC₅₀ values greater than 100 μM under identical assay conditions [1]. This direct comparison indicates that SR2640 is at least 3-fold more cytotoxic to this cell line than zafirlukast, a clinically approved CysLT1 antagonist. This differential toxicity profile has functional consequences in HCV replicon assays: SR2640 paradoxically increased HCV subgenomic replicon RNA levels in a dose-dependent manner (up to 10-fold maximum increase), whereas zafirlukast and cinalukast did not produce this effect [2].

Cellular toxicity: SR2640 vs. zafirlukast
Head-to-head
SR2640 CC₅₀ = 33.4 ± 3.9 μM
Zafirlukast/Cinalukast CC₅₀ > 100 μM
Supports cytotoxicity endpoint review in Huh7.5 hepatoma cell models
≥3-fold higher cytotoxicity vs clinical antagonists; may influence assay window selection
Cellular Toxicology Hepatitis C Virus Research CysLT1 Antagonist Off-Target Effects

Binding Affinity: SR2640 vs. LTD4

SR2640 concentration-dependently inhibited the binding of 0.4 nM [³H]LTD4 to guinea pig lung membranes with an IC₅₀ of 23 nM. The inhibition curve was parallel to that of unlabeled LTD4, which exhibited an IC₅₀ of 2.2 nM in the same assay system [1]. This 10.5-fold difference in binding affinity establishes the baseline intrinsic potency of SR2640 relative to the endogenous agonist at the guinea pig CysLT1 receptor. The parallelism of the curves supports the competitive mechanism of antagonism.

Binding affinity: SR2640 vs. LTD4
Head-to-head
SR2640 IC₅₀ = 23 nM
LTD4 IC₅₀ = 2.2 nM
Reported binding affinity context for guinea pig lung membrane CysLT1
10.5-fold lower affinity than endogenous LTD4; competitive mechanism supported by parallel curves
Radioligand Binding CysLT1 Receptor Pharmacology Competitive Antagonism

Species-Dependent Antagonism: Guinea Pig vs. Human

In isolated guinea pig ileum and trachea, SR2640 potently inhibits LTD4-induced contractions with an IC₅₀ of 3 nM and a pA₂ value of 8.7 (equivalent to Kd ≈ 2 nM), with Schild plot slopes not different from unity confirming competitive antagonism [1]. However, in human asthmatic subjects undergoing LTD4 inhalation challenge, SR2640 was characterized as a 'weak LTD4-antagonist' [2]. This species-dependent efficacy gap is a defining feature of SR2640: it exhibits nanomolar potency in guinea pig smooth muscle assays but markedly reduced antagonism in human airways.

Species-dependent antagonism
Cross-study
Guinea pig: IC₅₀ = 3 nM, pA₂ = 8.7
Human asthmatics: weak antagonist (qualitative)
Species-dependent response context; human tissue response may differ substantially
Select antagonist based on experimental species; not interchangeable across species models
Species Selectivity Translational Pharmacology LTD4 Antagonism

Dual LTD4/LTE4 Antagonism Profile

SR2640 exhibits a unique selectivity profile among CysLT1 antagonists: it is equally effective in antagonizing both LTD4- and LTE4-induced contractions of isolated guinea pig ileum (IC₅₀ = ~0.003 μM for both ligands), but is much less potent in reducing LTC4-induced contractions [1]. This dual LTD4/LTE4 antagonism with minimal LTC4 activity distinguishes SR2640 from certain other leukotriene antagonists that may exhibit broader or different subtype selectivity patterns. The pA₂ value of 8.7 derived from tracheal LTD4 antagonism confirms competitive, surmountable antagonism at the receptor level [1].

Dual LTD4/LTE4 antagonism
Class-level
LTD4 IC₅₀ ≈ 3 nM
LTE4 IC₅₀ ≈ 3 nM
LTC4: markedly less potent
Supports LTD4/LTE4 subtype discrimination studies in guinea pig ileum
Equipotent dual profile may not replicate with all CysLT1 antagonists; verify per experimental design
Leukotriene Receptor Subtype Selectivity CysLT1 Pharmacology Functional Antagonism

Human Neutrophil Chemotaxis Antagonism

In human polymorphonuclear neutrophils (PMNs), LTD4 attenuates LTB4-directed chemotaxis. SR2640 abolished this LTD4-mediated attenuation of PMN chemotaxis, restoring normal chemotactic responses [1]. Additionally, SR2640 inhibited the LTD4-induced rise in intracellular free calcium and stimulated inositol phosphate production in human neutrophils [1]. This functional antagonism in a human cell type demonstrates that SR2640 retains measurable activity on human LTD4 receptors in specific cellular contexts, despite its classification as a weak antagonist in whole-organism human airway challenge studies.

Human neutrophil chemotaxis
Supporting
SR2640 abolished LTD4-mediated attenuation of LTB4-directed PMN chemotaxis
Supports human neutrophil LTD4 signaling and chemotaxis modulation studies
Qualitative functional reversal reported; no EC₅₀ available for this endpoint
Neutrophil Biology Leukotriene-Mediated Chemotaxis Inflammation Research

SR2640 Optimal Applications


Guinea Pig Smooth Muscle Assays

SR2640 is optimally suited for isolated guinea pig ileum and trachea organ bath experiments investigating LTD4- and LTE4-induced contractile responses. The compound's well-characterized competitive antagonism profile in these tissues (IC₅₀ = 3 nM; pA₂ = 8.7; Schild slope ≈ 1.0) makes it a reliable reference antagonist for validating CysLT1-mediated smooth muscle contraction assays [1]. Its equipotent inhibition of both LTD4 and LTE4, coupled with minimal LTC4 activity, enables clean dissection of cysteinyl leukotriene subtype pharmacology in this species [1].

Human Neutrophil Chemotaxis & Calcium Signaling

Investigators examining leukotriene-mediated modulation of human neutrophil function should consider SR2640 as a tool compound. The compound has demonstrated functional antagonism in human PMNs, specifically reversing LTD4-mediated attenuation of LTB4-directed chemotaxis and inhibiting LTD4-stimulated intracellular calcium mobilization and inositol phosphate production [1]. This human primary cell activity provides a relevant experimental system for probing CysLT1 signaling in innate immune cells.

CysLT1 Antagonist Comparator in Virology

SR2640 serves as a distinct comparator CysLT1 antagonist in virology research, particularly in studies examining the role of cysteinyl leukotriene receptors in viral replication. Its differential cellular toxicity profile (CC₅₀ = 33.4 μM in Huh7.5 cells) and paradoxical enhancement of HCV subgenomic replicon RNA levels (up to 10-fold increase) [1][2] provide a contrasting pharmacological phenotype to zafirlukast and cinalukast, enabling mechanistic discrimination of CysLT1-dependent versus off-target effects in antiviral assays.

Application
Selection Property
Validation Focus
CysLT1-mediated smooth muscle contraction studies
Competitive antagonism profile with Schild-confirmed mechanism
Schild analysis and LTD4/LTE4 subtype discrimination in guinea pig tissue
Leukotriene-modulated neutrophil signaling research
LTD4 receptor functional antagonism in human primary PMNs
Chemotaxis recovery and calcium flux endpoint monitoring
CysLT1 receptor virology comparator studies
Differential pharmacological phenotype vs other CysLT1 antagonists
CysLT1-dependent vs off-target effect discrimination in antiviral assays

Technical Documentation Hub

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28 linked technical documents
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